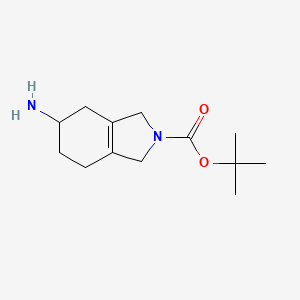![molecular formula C11H15NO2 B11774713 (2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine](/img/structure/B11774713.png)
(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine is a chemical compound that belongs to the class of benzodioxins. Benzodioxins are heterocyclic compounds containing a dioxin ring fused to a benzene ring. This particular compound is characterized by the presence of a methanamine group attached to the benzodioxin structure. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone with appropriate amine reagents under controlled conditions. For example, the reaction can be carried out at low temperatures (around -78°C) using sodium bis(trimethylsilyl)amide in tetrahydrofuran, followed by the addition of chlorotrimethylsilane and bromine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as column chromatography and recrystallization to obtain the desired product in a solid form .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methanamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also undergo metabolic transformations that modulate its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone: This compound shares a similar benzodioxin structure but with a bromo substituent instead of a methanamine group.
tert-Butyl (2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-oxoethyl)carbamate: Another related compound with a carbamate group.
Uniqueness
(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine is unique due to its specific methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the study of biological interactions .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)methanamine |
InChI |
InChI=1S/C11H15NO2/c1-11(2)13-7-9-5-8(6-12)3-4-10(9)14-11/h3-5H,6-7,12H2,1-2H3 |
InChI Key |
WTLQQWWUDSYVHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



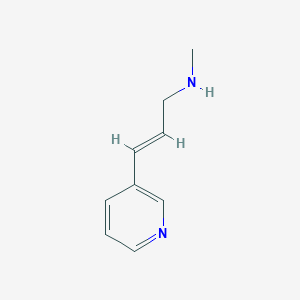
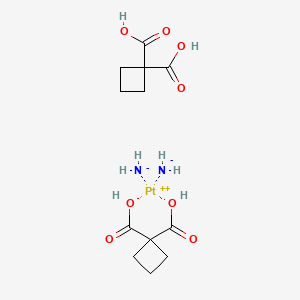
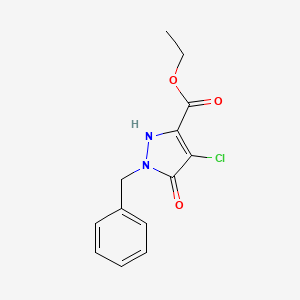
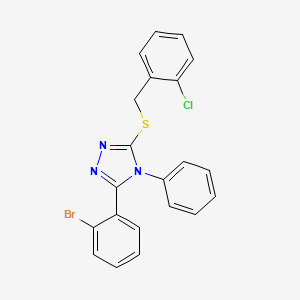
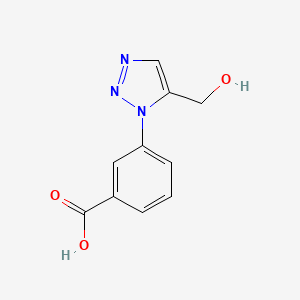
![2-Bromo-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11774686.png)
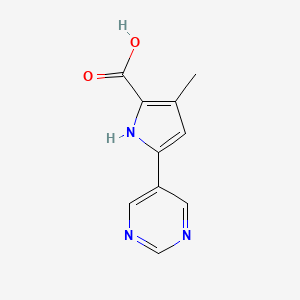
![3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11774693.png)
![2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole](/img/structure/B11774697.png)
![tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11774701.png)

![N-([1,1'-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11774717.png)
